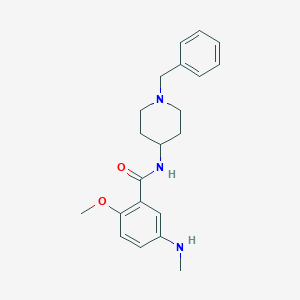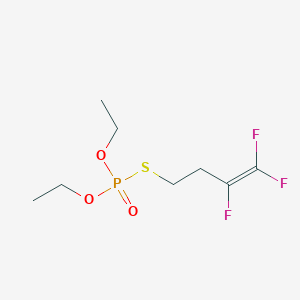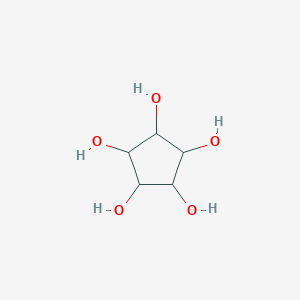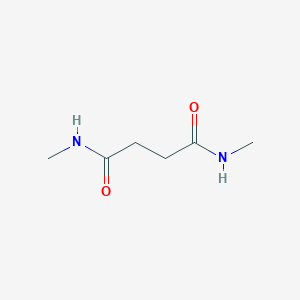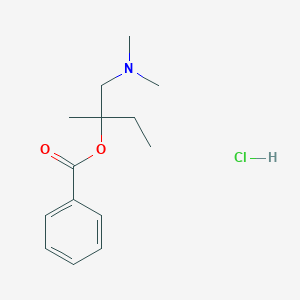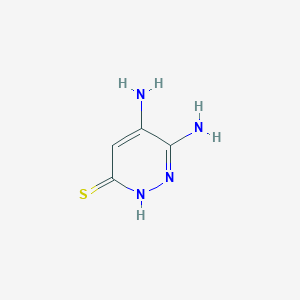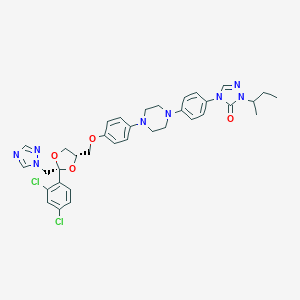![molecular formula C11H19NOSi B105888 Aniline, N-[2-(trimethylsiloxy)ethyl]- CAS No. 16403-21-7](/img/structure/B105888.png)
Aniline, N-[2-(trimethylsiloxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, N-[2-(trimethylsiloxy)ethyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of aniline, which is a colorless liquid that is used in the production of a wide variety of chemicals.
Wirkmechanismus
The mechanism of action of aniline, N-[2-(trimethylsiloxy)ethyl]- is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species. This reaction can result in the formation of new chemical bonds, which can be useful in organic synthesis reactions.
Biochemische Und Physiologische Effekte
Aniline, N-[2-(trimethylsiloxy)ethyl]- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic when ingested or inhaled. It can cause skin irritation and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Aniline, N-[2-(trimethylsiloxy)ethyl]- has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available. It can be used in a wide variety of organic synthesis reactions, and it has been shown to be effective in the production of pharmaceuticals and new materials.
However, there are also limitations to its use in lab experiments. It is toxic and can be hazardous to handle. It is also relatively expensive compared to other reagents that are commonly used in organic synthesis reactions.
Zukünftige Richtungen
There are several future directions for the use of aniline, N-[2-(trimethylsiloxy)ethyl]- in scientific research. One area of interest is the development of new pharmaceuticals. Aniline, N-[2-(trimethylsiloxy)ethyl]- has been shown to be effective in the production of certain drugs, and further research may lead to the discovery of new drugs that can be produced using this reagent.
Another area of interest is the development of new materials. Aniline, N-[2-(trimethylsiloxy)ethyl]- has been used in the production of polymers and coatings, and further research may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, aniline, N-[2-(trimethylsiloxy)ethyl]- is a chemical compound that has been widely used in scientific research. Its unique properties make it useful in a wide variety of applications, including organic synthesis reactions, the production of pharmaceuticals, and the development of new materials. However, its toxic nature and relatively high cost are limitations to its use in lab experiments. Further research may lead to the discovery of new applications for this reagent, and the development of new drugs and materials.
Synthesemethoden
The synthesis method of aniline, N-[2-(trimethylsiloxy)ethyl]- involves the reaction of aniline with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of N-[2-(trimethylsiloxy)ethyl]-aniline, which is then purified through a series of steps. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Aniline, N-[2-(trimethylsiloxy)ethyl]- has been used in a wide variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the production of pharmaceuticals. It has also been used in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
16403-21-7 |
|---|---|
Produktname |
Aniline, N-[2-(trimethylsiloxy)ethyl]- |
Molekularformel |
C11H19NOSi |
Molekulargewicht |
209.36 g/mol |
IUPAC-Name |
N-(2-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI-Schlüssel |
PJYNWYCMEMNOIA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
Synonyme |
N-(2-Trimethylsiloxyethyl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



